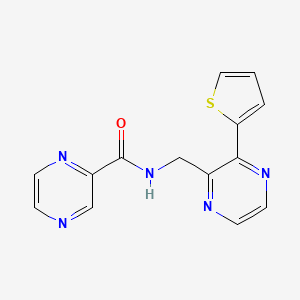
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound featuring a pyrazine core substituted with a thiophene ring and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl₄) and pyridine, yielding 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide . This intermediate can then undergo a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
化学反応の分析
Types of Reactions
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom in the intermediate can be substituted with various nucleophiles in a Suzuki cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are typical in Suzuki reactions.
Major Products
The major products depend on the specific reactions. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while Suzuki coupling produces various aryl-substituted derivatives .
科学的研究の応用
Chemistry
In chemistry, N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is studied for its electronic properties and potential as a building block in organic synthesis .
Biology and Medicine
This compound is explored for its potential biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for drug development .
Industry
In industry, the compound’s electronic properties are of interest for developing new materials, such as organic semiconductors and corrosion inhibitors .
作用機序
The mechanism by which N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects . The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazine core.
Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide functionalities.
Uniqueness
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is unique due to its combination of a pyrazine core with a thiophene ring, which imparts distinct electronic and steric properties. This makes it versatile for various applications, from medicinal chemistry to materials science .
特性
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-14(11-8-15-3-4-17-11)19-9-10-13(18-6-5-16-10)12-2-1-7-21-12/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVAWZDGNODJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
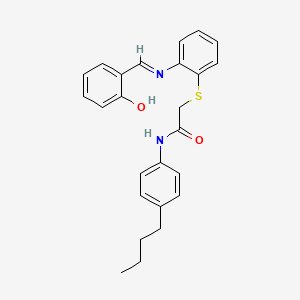

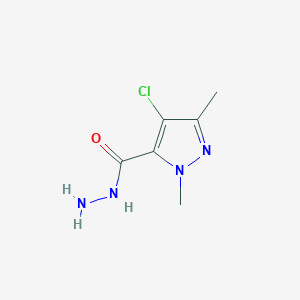
![6-(2-methoxyphenyl)-2-{1-[2-(1H-pyrazol-1-yl)propanoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2673870.png)
![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)
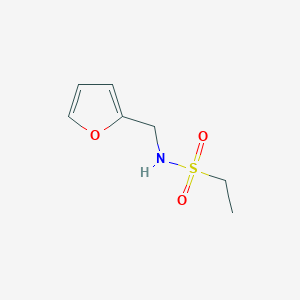
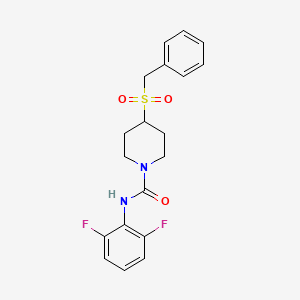
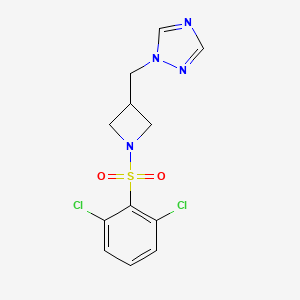
![N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B2673881.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2673883.png)
![N-(2,3-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2673884.png)
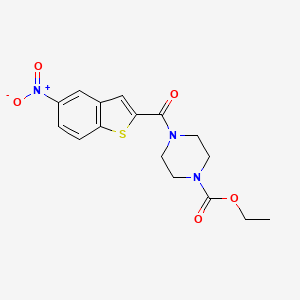
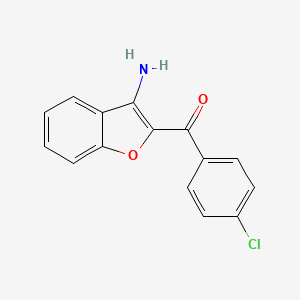
![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)
